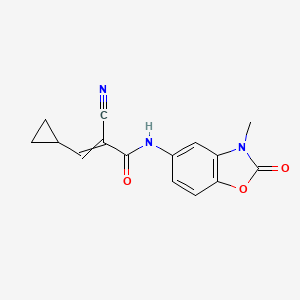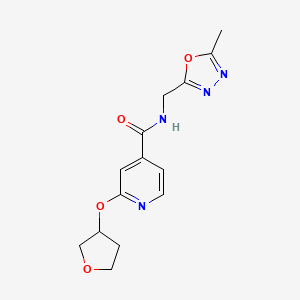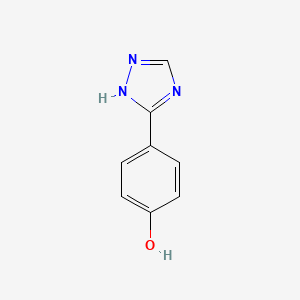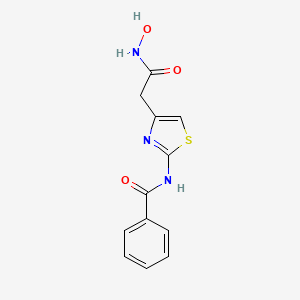
1-(2-(5-Phenylisoxazol-3-yl)acetyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “1-(2-(5-Phenylisoxazol-3-yl)acetyl)piperidine-4-carboxamide” is based on a piperidine core, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
HIV-1 Inhibition
One significant application is in the development of HIV-1 inhibitors. Imamura et al. (2006) found that incorporating a carbamoyl group into piperidine-4-carboxamide derivatives led to compounds with high metabolic stability and potent inhibitory activity against HIV-1 envelope-mediated membrane fusion, making them promising candidates for HIV-1 treatment (Imamura et al., 2006).
Antipsychotic Agent Development
Another application is in antipsychotic drug development. Norman et al. (1996) synthesized heterocyclic analogues of piperidine carboxamides, which showed potent antipsychotic activities in vivo. These compounds were found to have lower activity in models predicting extrapyramidal side effects, indicating their potential as antipsychotic agents with reduced side effects (Norman et al., 1996).
Anti-Bacterial Applications
In the field of antibacterial research, Khalid et al. (2016) studied N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and found that they exhibited moderate to talented antibacterial activity, highlighting their potential as antibacterial agents (Khalid et al., 2016).
Soluble Epoxide Hydrolase Inhibition
Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which showed promise for in vivo investigation in various disease models, reflecting their potential for treating diseases involving epoxide hydrolase (Thalji et al., 2013).
Herbicidal Activity
Hu et al. (2009) synthesized novel piperidyl carboxamides and thiocarboxamides as potential lead compounds for inhibitors targeting D1 protease in plants, indicating their use in agricultural applications, specifically as herbicides (Hu et al., 2009).
Acetylcholinesterase Inhibition
Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity, indicating potential applications in treating conditions like Alzheimer’s disease (Sugimoto et al., 1990).
Tubulin Inhibition in Cancer
Krasavin et al. (2014) discovered a new class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides acting as tubulin inhibitors. These compounds showed antiproliferative properties against cancer cells, suggesting their potential as cancer therapeutics (Krasavin et al., 2014).
Orientations Futures
The future directions for research on “1-(2-(5-Phenylisoxazol-3-yl)acetyl)piperidine-4-carboxamide” and similar compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This could lead to the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propriétés
IUPAC Name |
1-[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c18-17(22)13-6-8-20(9-7-13)16(21)11-14-10-15(23-19-14)12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOVOFBMRWVXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-Phenylisoxazol-3-yl)acetyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2668062.png)

![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2668065.png)
![5-Fluoro-N-[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]-N-methyl-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2668066.png)
![1-neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2668068.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2668071.png)
![2-chloro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2668073.png)
![(Z)-methyl 2-(2-((furan-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2668076.png)
![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2668077.png)

![1-Cyclopropyl-3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2668083.png)